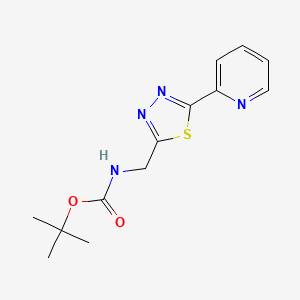
tert-Butyl ((5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl ((5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methyl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a pyridine ring, and a thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: tert-Butyl ((5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methyl)carbamate can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: In organic synthesis, tert-Butyl ((5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of heterocyclic compounds and as a protecting group for amines .
Biology: In biological research, this compound may be used to study enzyme interactions and as a probe for investigating biochemical pathways. Its structural features make it a useful tool for exploring the activity of various biological targets.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of tert-Butyl ((5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyridine and thiadiazole rings may also contribute to the compound’s binding affinity and specificity for certain targets .
相似化合物的比较
- tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
- tert-Butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)carbamate
- tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate
Uniqueness: tert-Butyl ((5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methyl)carbamate is unique due to the presence of both pyridine and thiadiazole rings, which confer distinct chemical and biological properties
属性
分子式 |
C13H16N4O2S |
|---|---|
分子量 |
292.36 g/mol |
IUPAC 名称 |
tert-butyl N-[(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H16N4O2S/c1-13(2,3)19-12(18)15-8-10-16-17-11(20-10)9-6-4-5-7-14-9/h4-7H,8H2,1-3H3,(H,15,18) |
InChI 键 |
AFJCYVOTZJIICZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC1=NN=C(S1)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


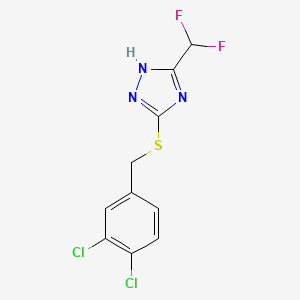
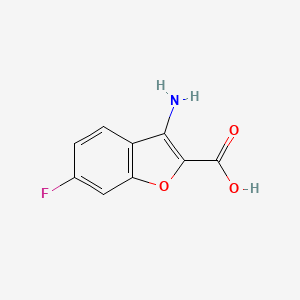
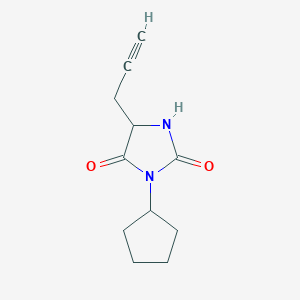
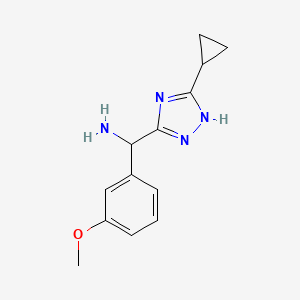
![N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B15054785.png)
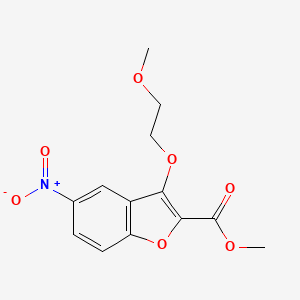
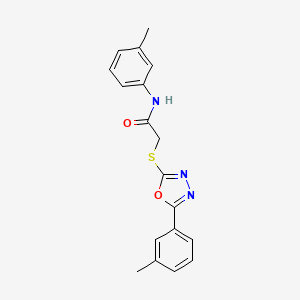
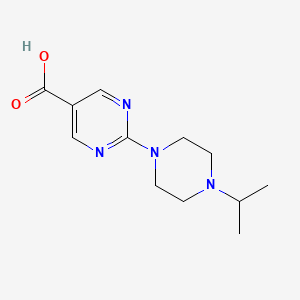



![2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine](/img/structure/B15054830.png)
![5,11-Dihydroindolo[3,2-b]carbazole-6-carbonitrile](/img/structure/B15054833.png)
![2-Chloro-4-isobutyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15054834.png)
